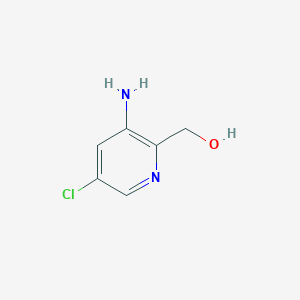

(3-Amino-5-chloropyridin-2-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Synthetic Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a foundational structure in organic chemistry. synblock.comchemicalbook.com Its derivatives are ubiquitous, found in a vast array of natural products, including vitamins like niacin and pyridoxine, as well as numerous alkaloids. synblock.comchemicalbook.com In the realm of synthetic chemistry, pyridine and its derivatives are indispensable building blocks and intermediates. feifanchem.com Their utility stems from a unique combination of chemical properties: the nitrogen atom imparts basicity and can act as a hydrogen bond acceptor, while the aromatic ring can undergo various substitution reactions. chemicalbook.comnih.gov

The presence of the electron-withdrawing nitrogen atom makes the pyridine ring generally less reactive towards electrophilic substitution than benzene, but it facilitates nucleophilic substitution, particularly at the 2- and 4-positions. chemicalbook.com This distinct reactivity allows chemists to selectively introduce functional groups, creating a diverse range of substituted pyridines. These functionalized scaffolds are crucial in the development of pharmaceuticals, agrochemicals, and materials science. organic-chemistry.orgnih.gov In medicinal chemistry, the pyridine nucleus is a "privileged structure," appearing in numerous FDA-approved drugs due to its ability to improve properties like solubility, bioavailability, and target binding. organic-chemistry.orgnih.govbldpharm.com

Contextualizing (3-Amino-5-chloropyridin-2-yl)methanol within Contemporary Heterocyclic Research

Modern heterocyclic chemistry research is focused on the development of efficient synthetic methodologies to access novel molecular architectures with potential applications in various scientific fields. sigmaaldrich.comcymitquimica.com There is a significant emphasis on creating functionalized heterocycles that can serve as versatile intermediates for constructing more complex molecules, particularly those with potential biological activity. nih.govresearchgate.net

This compound fits squarely within this context. As a polysubstituted pyridine, it possesses multiple reactive sites: an amino group, a chloro substituent, and a primary alcohol (methanol) group, all attached to the core pyridine scaffold. This trifunctional nature makes it a valuable building block for synthetic chemists. Each functional group offers a handle for further chemical transformations, allowing for the construction of diverse and complex molecular libraries. While not a widely studied end-product itself, its structure is emblematic of the kind of highly functionalized intermediate that is crucial for contemporary drug discovery and materials science research, particularly in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines, which are known for their broad range of pharmacological activities. organic-chemistry.orgnih.gov

Chemical Profile of this compound

This compound is primarily recognized as a synthetic intermediate, commercially available for research and development purposes. Its key identifiers and properties are summarized below.

| Identifier | Value |

|---|---|

| CAS Number | 1638767-59-5 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(C=NC(=C1N)CO)Cl |

| InChI Key | XTCCQZCCCJDJLV-UHFFFAOYSA-N |

Research Findings and Synthetic Utility

Detailed research focused exclusively on this compound is limited in publicly accessible literature. Its primary significance is derived from its role as a precursor in the synthesis of more complex heterocyclic systems. The molecule's structure contains three key functional groups that dictate its reactivity and utility.

The 2-Aminopyridine (B139424) Moiety : The amino group at the 3-position and the ring nitrogen at the 1-position form a 2-aminopyridine substructure. This is a classic precursor for the synthesis of fused bicyclic heterocycles, most notably imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov The reaction typically involves condensation of the 2-aminopyridine with an α-haloketone or a related species, where the exocyclic amino group acts as a nucleophile, followed by cyclization involving the endocyclic ring nitrogen.

The Hydroxymethyl Group : The methanol (B129727) group at the 2-position provides a versatile handle for various chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups or the extension of the carbon skeleton.

The Chloro Substituent : The chlorine atom at the 5-position can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These powerful reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, thereby allowing for the attachment of aryl, alkyl, or amino groups at this position.

Given these reactive sites, this compound serves as a strategic starting material for building molecules with specific three-dimensional structures and functionalities, which is a key objective in areas like medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-chloropyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCCQZCCCJDJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293934 | |

| Record name | 3-Amino-5-chloro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638767-59-5 | |

| Record name | 3-Amino-5-chloro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloro-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Chloropyridin 2 Yl Methanol and Its Direct Precursors

Rational Design of Synthetic Routes

The effective synthesis of polysubstituted pyridines like (3-Amino-5-chloropyridin-2-yl)methanol hinges on a well-thought-out synthetic plan. The arrangement of the functional groups dictates the sequence of reactions to avoid unwanted side products and ensure high yields.

Direct Synthesis Strategies

A direct synthesis of this compound would ideally involve a one-pot or a short sequence of reactions from a simple pyridine (B92270) starting material. However, the specific substitution pattern of the target molecule makes a direct, single-step synthesis challenging due to regioselectivity issues.

A plausible and more controlled approach involves a multi-step linear sequence starting from a pre-functionalized pyridine ring. One such strategy begins with the commercially available 2-Amino-5-chloropyridine (B124133) . The synthesis can then proceed through the introduction of a functional group at the 3-position, followed by the elaboration of the methanol (B129727) group at the 2-position.

A key intermediate in a potential direct synthesis is 3-Amino-5-chloropyridine-2-carbaldehyde . The subsequent reduction of the aldehyde functionality would yield the desired this compound. The selective reduction of the aldehyde in the presence of other functional groups is a critical step in this strategy. Pyridine-borane complexes, for instance, have been shown to be effective for the selective reduction of aldehydes. acs.org

Another direct precursor could be 3-Amino-5-chloropyridine-2-carboxylic acid . The reduction of this carboxylic acid or its ester derivative would also furnish the target methanol.

Convergent and Divergent Synthetic Approaches

Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. For a molecule like this compound, a convergent approach is less common than a linear one due to the compact nature of the pyridine core. However, one could envision the synthesis of a fragment containing the amino and chloro functionalities and another fragment with the methanol group, followed by a ring-forming reaction to construct the pyridine core. Multicomponent reactions, such as those involving aza-Wittig/Diels-Alder sequences, offer a pathway to assemble highly substituted pyridines from simpler building blocks in a convergent manner. nih.gov

Divergent synthesis , on the other hand, allows for the creation of a library of related compounds from a common intermediate. Starting from a functionalized pyridine intermediate, various modifications can be made to generate a range of derivatives. For instance, from a common precursor like 2-chloro-3-nitropyridine, one could introduce an amino group at the 3-position via reduction and then functionalize the 2-position in various ways, or vice versa, to produce a diverse set of substituted pyridines. rsc.org The synthesis of different indolizine (B1195054) types from pyridine-2-acetonitrile demonstrates a divergent approach where reaction conditions dictate the final product from a common set of starting materials. rsc.org

Exploiting Precursors and Related Building Blocks

The availability of appropriately substituted precursors is crucial for the efficient synthesis of this compound.

Derivatization from 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a key and readily available starting material for the synthesis of the target compound. jubilantingrevia.com A critical step in its derivatization is the introduction of a functional group at the 3-position. This can be achieved through electrophilic substitution reactions.

One of the primary methods to introduce an amino group at the 3-position is through a nitration reaction, followed by reduction. The mixed-acid nitration of 2-amino-5-chloropyridine has been studied, leading to the formation of 2-nitramino-5-chloropyridine, which can then be rearranged and reduced to introduce the amino group at the 3-position. njit.edunjit.edu A study reported an improved yield of 87.5% for the preparation of 2-nitramino-5-chloropyridine. njit.edu

An alternative approach involves protecting the amino group of 2-amino-5-chloropyridine before proceeding with further functionalization. This is often necessary to prevent unwanted side reactions and to direct subsequent reactions to the desired position on the pyridine ring.

Introduction of the Methanol Moiety

The introduction of the methanol group at the 2-position of the pyridine ring can be accomplished through several methods. A common strategy involves the creation of a carbon-carbon bond at the 2-position, followed by functional group manipulation.

One approach is the formylation of the pyridine ring at the 2-position to introduce an aldehyde group. This can be achieved through lithiation of the pyridine ring followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). The resulting 3-Amino-5-chloropyridine-2-carbaldehyde can then be selectively reduced to the corresponding methanol using reducing agents such as sodium borohydride (B1222165) or pyridine-borane. acs.org

Alternatively, a carboxylation reaction can be performed by treating the lithiated intermediate with carbon dioxide to yield 3-Amino-5-chloropyridine-2-carboxylic acid . This carboxylic acid can then be reduced to the methanol, often via its ester derivative, using reducing agents like lithium aluminum hydride.

The table below summarizes some potential precursors and their synthetic utility.

| Precursor | Synthetic Transformation | Reagents |

| 2-Amino-5-chloropyridine | Nitration | Mixed acid (H₂SO₄/HNO₃) |

| 2-Amino-5-chloro-3-nitropyridine | Reduction | e.g., Sn/HCl, H₂/Pd-C |

| 2-Amino-5-chloropyridine | Formylation (via lithiation) | n-BuLi, DMF |

| 3-Amino-5-chloropyridine-2-carbaldehyde | Reduction | NaBH₄, Pyridine-borane |

| 2-Amino-5-chloropyridine | Carboxylation (via lithiation) | n-BuLi, CO₂ |

| 3-Amino-5-chloropyridine-2-carboxylic acid | Reduction | LiAlH₄ (often via ester) |

Role of Halogenation and Amination in Pyridine Synthesis

Halogenation and amination are fundamental reactions in pyridine chemistry and are central to the synthesis of the target molecule.

The introduction of the chlorine atom at the 5-position is often achieved by direct chlorination of an aminopyridine precursor. The reaction of 2-aminopyridine (B139424) with a chlorinating agent in a strongly acidic medium can selectively produce 2-amino-5-chloropyridine. google.com This selectivity is attributed to the protonation of the pyridine ring, which deactivates it towards electrophilic attack, while the amino group directs the incoming electrophile.

Amination of a chloropyridine can also be a viable strategy. While direct nucleophilic aromatic substitution of a chlorine atom on a pyridine ring can be challenging, it is often facilitated by the presence of activating groups or by using specific reaction conditions. For instance, the amination of 2-chloropyridines can be achieved through uncatalyzed nucleophilic aromatic substitution (SNAr) in a flow reactor at high temperatures.

The interplay between halogenation and amination allows for flexibility in the synthetic design. Depending on the availability of starting materials, one can choose to introduce the chlorine or the amino group first, followed by the other functionalizations.

Catalytic Processes in the Preparation of this compound

Catalytic reactions are pivotal in achieving efficient and selective synthesis of this compound and its precursors. These methods include metal-catalyzed cross-coupling reactions for building the pyridine scaffold and reductive or oxidative transformations to introduce and modify functional groups.

Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

The construction of the substituted pyridine ring system often begins with simpler precursors, such as 3-amino-5-chloropyridine (B188169). The introduction of a hydroxymethyl group at the 2-position can be envisioned through several catalytic strategies, although direct C-H hydroxymethylation of this specific substrate is not widely documented. A more common approach involves the synthesis of an intermediate, such as 3-amino-5-chloro-2-cyanopyridine or a pyridine-2-carboxylic acid derivative, which can then be converted to the target molecule.

One of the key precursors, 3-amino-5-chloropyridine, can be synthesized through various methods, including the reduction of 5-chloro-3-nitropyridine. This reduction is often carried out via catalytic hydrogenation.

A plausible and documented route to a direct precursor of this compound is the synthesis of 2-amino-5-chloro-3-pyridinecarboxaldehyde. The synthesis of this aldehyde has been reported and serves as a critical intermediate. researchgate.net While the specific catalytic details for its synthesis are not extensively elaborated in the provided information, the general principles of pyridine functionalization suggest that its formation could involve palladium-catalyzed cross-coupling reactions to introduce a formyl group or its equivalent.

Reductive and Oxidative Transformations

Reductive and oxidative transformations are crucial for the final steps in the synthesis of this compound.

A key reductive transformation is the catalytic hydrogenation of a suitable precursor. For instance, the reduction of the nitro group in 5-chloro-3-nitropyridine to yield 3-amino-5-chloropyridine is a common step. This is often achieved using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. Care must be taken to control the reaction conditions to prevent dehalogenation, a common side reaction in the hydrogenation of chlorinated aromatic compounds. The use of specific promoters or catalyst systems can help in selectively reducing the nitro group while preserving the chloro substituent. google.com

The most direct route to this compound involves the reduction of its corresponding aldehyde, 2-amino-5-chloro-3-pyridinecarboxaldehyde. The catalytic hydrogenation of aldehydes to alcohols is a well-established transformation. tcichemicals.com

| Precursor | Catalyst | Reagents | Product |

| 5-Chloro-3-nitropyridine | Pd/C | H₂ | 3-Amino-5-chloropyridine |

| 2-Amino-5-chloro-3-pyridinecarboxaldehyde | Metal Catalyst (e.g., Pt, Pd, Ni) | H₂ | This compound |

Alternatively, the reduction of a corresponding carboxylic acid, 3-amino-5-chloro-2-pyridinecarboxylic acid, or its ester derivative would also yield the desired alcohol. Catalytic hydrogenation or other catalytic reduction methods can be employed for this purpose.

Oxidative transformations can also be envisioned as a potential route. For example, if 3-amino-5-chloro-2-methylpyridine were available, its selective oxidation to the corresponding alcohol could be a viable synthetic step. Such oxidations can be facilitated by various metal-based catalysts.

Chemical Reactivity and Transformation Studies of 3 Amino 5 Chloropyridin 2 Yl Methanol

Reactivity of the Amino Group

The exocyclic amino group at the C-3 position is a key site of reactivity, functioning as a potent nucleophile and a precursor for various functional group transformations. Its reactivity is influenced by the electronic environment of the pyridine (B92270) ring.

Nucleophilic Reactions of the Primary Amine

The primary amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a wide range of electrophiles. The electron density on the amino nitrogen is somewhat modulated by the electronic effects of the pyridine ring and its substituents. While the ring nitrogen is electron-withdrawing, the amino group's position at C-3 places it meta to the ring nitrogen, slightly mitigating the deactivating effect compared to amino groups at the C-2 or C-4 positions. Consequently, the amino group readily participates in reactions typical of aromatic amines.

Formation of Imines and Schiff Bases

Primary amines, including 3-aminopyridine (B143674) derivatives, readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijarsct.co.injocpr.com This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. jocpr.com

The general reaction for the formation of a Schiff base from an aminopyridine derivative is as follows:

Reactant A: 3-Aminopyridine derivative

Reactant B: Aldehyde or Ketone (e.g., Benzaldehyde)

Catalyst: Acid (e.g., HCl)

Solvent: Ethanol

Conditions: Reflux

This transformation is a versatile method for introducing new carbon-based substituents onto the amino nitrogen, forming ligands for metal complexes or key intermediates in various synthetic pathways. researchgate.net

Interactive Data Table: Representative Schiff Base Formation

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| 2-Aminopyridine (B139424) | Benzaldehyde | HCl | Ethanol | N-Benzylidenepyridin-2-amine |

| 3-Aminopyridine | Salicylaldehyde | Acetic Acid | Methanol (B129727) | 2-(((Pyridin-3-yl)imino)methyl)phenol |

| 2-Amino-5-chloropyridine (B124133) | 4-Methoxybenzaldehyde | p-TsOH | Toluene | N-(4-Methoxybenzylidene)-5-chloropyridin-2-amine |

Diazotization and Subsequent Transformations

The primary amino group of (3-Amino-5-chloropyridin-2-yl)methanol can be converted into a diazonium salt through a process called diazotization. This involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr). researchgate.netbyjus.com The resulting pyridine-3-diazonium salt is an important intermediate that can undergo various subsequent transformations, most notably the Sandmeyer reaction, to introduce a range of substituents onto the pyridine ring. wikipedia.orgnih.gov

Detailed research on the diazotization of closely related aminopyridines, such as 3-amino-2-chloropyridine (B31603) and 5-amino-2-chloropyridine, has revealed significant findings. In a study, the diazotization of these compounds in 48% aqueous HBr followed by the addition of copper(I) bromide (CuBr) was investigated. researchgate.net This process allows for the replacement of the diazonium group (-N₂⁺) with a bromine atom.

A key finding was the temperature-dependent displacement of the existing chlorine atom. When the diazotization of 3-amino-2-chloropyridine was conducted at low temperatures (-30°C to -20°C), the expected product, 2-chloro-3-bromopyridine, was formed exclusively. However, as the reaction temperature was increased, an unexpected product, 2,3-dibromopyridine, began to form, becoming the major product at room temperature (25°C). researchgate.net This suggests that the intermediate diazonium salt activates the C-2 position for nucleophilic aromatic substitution by the bromide ions present in high concentration, leading to the displacement of the chloride before or concurrently with the replacement of the diazonium group.

Interactive Data Table: Diazotization and Sandmeyer Reaction of 3-Amino-2-chloropyridine researchgate.net

| Starting Material | Reagents | Temperature (°C) | Product(s) | Product Ratio (Expected:Unexpected) |

| 3-Amino-2-chloropyridine | 1. NaNO₂, 48% HBr 2. CuBr, 48% HBr | -30 to -20 | 2-Chloro-3-bromopyridine | 100:0 |

| 3-Amino-2-chloropyridine | 1. NaNO₂, 48% HBr 2. CuBr, 48% HBr | -15 to -10 | 2-Chloro-3-bromopyridine, 2,3-Dibromopyridine | 4:1 |

| 3-Amino-2-chloropyridine | 1. NaNO₂, 48% HBr 2. CuBr, 48% HBr | 0 to 5 | 2-Chloro-3-bromopyridine, 2,3-Dibromopyridine | 1:1 |

| 3-Amino-2-chloropyridine | 1. NaNO₂, 48% HBr 2. CuBr, 48% HBr | 25 | 2-Chloro-3-bromopyridine, 2,3-Dibromopyridine | 1:2.3 |

Amidation and Alkylation Reactions

The nucleophilic amino group can readily react with acylating agents, such as acid chlorides or anhydrides, to form amide linkages. This amidation reaction is a fundamental transformation for creating peptidomimetic structures or modifying the electronic properties of the molecule. For instance, the reaction of 3-amino-2-chloropyridine with ethyl 2-aminobenzoate (B8764639) results in the formation of 2-Amino-N-(2-chloropyridin-3-yl)benzamide. researchgate.net

Furthermore, the amino group can undergo N-alkylation with various alkylating agents like alkyl halides. Direct mono-alkylation of amines can sometimes be challenging due to the potential for over-alkylation to form tertiary amines. However, specific methods, such as reductive amination or the use of specialized reagents, can achieve selective mono-alkylation of aminopyridines. Reductive amination involves the initial formation of an imine with a carbonyl compound, which is then reduced in situ (e.g., with sodium borohydride) to yield the secondary amine.

Reactivity of the Halogen Moiety (Chlorine)

The chlorine atom at the C-5 position of the pyridine ring is a potential leaving group in nucleophilic substitution reactions, although its reactivity is significantly influenced by its position relative to the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack. This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.

In this compound, the chlorine atom is at the C-5 position, which is meta to the ring nitrogen. Nucleophilic attack at this position does not allow for the direct delocalization of the resulting negative charge onto the ring nitrogen. Consequently, 3- and 5-halopyridines are substantially less reactive in SNAr reactions compared to their 2- and 4-isomers.

Despite this reduced reactivity, substitution of the C-5 chlorine can be achieved, often requiring more forcing conditions such as elevated temperatures or the use of highly reactive nucleophiles. As demonstrated in the Sandmeyer reaction of related aminopyridines, the electronic activation provided by the intermediate diazonium group can facilitate the displacement of a normally less reactive chloro group. researchgate.net This indicates that under specific circumstances, even the C-5 chlorine can be a viable handle for further molecular elaboration through SNAr pathways.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

This compound possesses a halogenated pyridine core, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, allowing for the introduction of diverse substituents at the C5 position of the pyridine ring. researchgate.net The presence of both an amino and a hydroxymethyl group requires careful selection of reaction conditions to ensure chemoselectivity and avoid potential catalyst inhibition. tcichemicals.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.gov The chlorine atom at the C5 position of this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids. Research on similar substrates, such as 3-amino-2-chloropyridine, has shown that palladium catalysts with specific phosphine (B1218219) ligands are highly effective. tcichemicals.com For instance, the use of Pd(Amphos)₂Cl₂ has been successful in coupling heteroaryl chlorides with boronic acids, even in the presence of potentially interfering amino groups. tcichemicals.com A typical reaction would involve the palladium catalyst, a phosphine ligand, a base such as potassium carbonate, and a suitable solvent system like aqueous DMF or THF. nih.govnih.gov

| Aryl Halide Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | - | 90 | 79 | tcichemicals.com |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | High | nih.gov |

| 5-Chloropyridin-3-yl derivative | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | Good-Excellent | researchgate.net |

Heck Reaction: The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. researchgate.net The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The choice of catalyst, ligand, and base is crucial to achieve high yields and stereoselectivity, with the trans isomer usually being the major product. organic-chemistry.org Phosphine-free catalyst systems, sometimes utilizing ionic liquids, have also been developed for Heck reactions. wikipedia.org

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The chloro-substituent on this compound can be coupled with a range of terminal alkynes under standard Sonogashira conditions, which typically involve an amine base like triethylamine (B128534) that also serves as the solvent. wikipedia.orgresearchgate.net This reaction is highly valuable for synthesizing pyridyl-alkyne derivatives, which are important intermediates in medicinal chemistry and materials science. researchgate.netchemrxiv.org Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org While the substrate already contains an amino group, the chloro-substituent could potentially undergo coupling with a different primary or secondary amine. However, the existing amino group at C3 could interfere or lead to self-coupling. More relevantly, the chloro group at C5 can be coupled with various amines. Studies on 3-halo-2-aminopyridines have demonstrated that with appropriate bulky phosphine ligands (e.g., RuPhos, BrettPhos) and a strong base like LiHMDS, C-N cross-coupling can be achieved successfully with both primary and secondary amines. nih.gov

Reactivity of the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) in this compound is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the molecule.

Esterification and Etherification Reactions

Esterification: The primary alcohol can be converted to its corresponding ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common method for esterifying amino-containing alcohols is to use an acid catalyst with the corresponding carboxylic acid. For example, reacting the alcohol with a carboxylic acid in the presence of a catalyst like sulfuric acid or by using coupling agents can yield the desired ester. Alternatively, using trimethylchlorosilane (TMSCl) in methanol is an efficient system for the esterification of amino acids, a principle that can be applied to form methyl esters from the corresponding carboxylic acid derivative of the title compound. nih.govresearchgate.net

Etherification: The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. The conditions must be chosen carefully to avoid side reactions involving the amino group or the pyridine nitrogen.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes. These conditions are generally mild enough to be compatible with the amino group and the pyridine ring.

Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or ruthenium tetroxide (RuO₄). core.ac.uk The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates the stability of similar halogenated aromatic rings to oxidative conditions. mdpi.com

| Transformation | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Alcohol to Aldehyde | Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. | - |

| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | - |

| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | core.ac.uk |

| Alcohol to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temp. | core.ac.uk |

Reductive Transformations of the Hydroxyl Group

The hydroxyl group can be removed through deoxygenation to yield the corresponding methyl derivative, 3-amino-5-chloro-2-methylpyridine. This transformation typically requires a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate or a halide (e.g., by reaction with SOCl₂ or PBr₃). Subsequently, the intermediate is reduced using a hydride source like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.

Intramolecular Cyclization and Annulation Reactions

The ortho-positioning of the amino and hydroxymethyl groups on the pyridine ring of this compound provides an ideal template for the construction of fused heterocyclic systems through intramolecular cyclization.

Formation of Fused Heterocyclic Systems

The amino and hydroxymethyl groups can act as a binucleophile in reactions with various electrophilic reagents to form fused six-membered rings, such as pyrido-oxazines or pyrido-pyrimidines. For example, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a fused cyclic carbamate. Condensation with a β-dicarbonyl compound or its equivalent could result in the formation of a fused dihydropyridine (B1217469) or pyrimidine (B1678525) ring system. Studies on the intramolecular cyclization of related structures, such as 2-amino acid-derived enamines, demonstrate the feasibility of forming new heterocyclic rings under various conditions. researchgate.net Similarly, the cyclization of substituted butanoic acids has been used to prepare furanone derivatives, highlighting the general principle of using functional groups in proximity to build new rings. researchgate.net These reactions are crucial for creating novel scaffolds with potential applications in medicinal chemistry and materials science.

Ring Expansion and Contraction Methodologies

Ring Expansion

Ring expansion of pyridines, typically leading to seven-membered diazepine (B8756704) rings, often involves photochemical rearrangements or reactions that proceed through ring-opened intermediates.

Photochemical Rearrangement to Diazepines : A prominent method for expanding the pyridine ring involves the photochemical rearrangement of 1-aminopyridinium ylides, which can be generated in situ from the parent pyridine. acs.orgchemrxiv.org For this compound, the first step would be N-amination of the pyridine nitrogen, followed by acylation and subsequent irradiation with UV light to induce rearrangement. This process has been shown to be tolerant of various functional groups, including halogens and esters. acs.org The substitution pattern on the starting pyridine dictates the regioselectivity of the resulting diazepine. For a 3-substituted pyridine, a mixture of 4- and 6-substituted 1,2-diazepines is often obtained, with steric factors typically favoring the less hindered isomer. acs.org

Expansion via Zincke Reaction Intermediates : The Zincke reaction involves the ring-opening of a pyridine with 2,4-dinitrochlorobenzene and a primary amine. wikipedia.org While this reaction is typically used to synthesize new pyridinium salts, the ring-opened intermediates, known as Zincke aldehydes (or imines), are versatile synthons. wikipedia.orgacs.org These intermediates could potentially be trapped and cyclized with different reagents to form larger heterocyclic systems.

Ciamician-Dennstedt Rearrangement Analogy : Although classically a method for expanding pyrrole (B145914) rings into 3-halopyridines via carbene insertion, the principles of skeletal editing through rearrangement are relevant. acs.orgdrugfuture.comnih.gov Modern variations of this reaction allow for more diverse carbene precursors, moving beyond traditional haloforms. nih.govresearchgate.net Applying a similar logic, a hypothetical reaction could involve the dearomatization of the pyridine ring followed by insertion of a single-atom (carbon or nitrogen) to achieve ring expansion.

Ring Contraction

Ring contraction of pyridine derivatives is less common than expansion but can be achieved through specific photochemical or radical-mediated pathways.

Photochemical Ring Contraction to Pyrrolidines : Recent studies have demonstrated that pyridines can undergo a photo-promoted ring contraction in the presence of silylborane. nih.govresearchgate.net This reaction proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately forming a pyrrolidine (B122466) derivative with a bicyclic structure. nih.gov The reaction shows broad substrate scope, suggesting it could be a viable, though unproven, pathway for contracting the ring of this compound.

Radical-Mediated Contractions : Theoretical and experimental studies have shown that reactions involving radicals, such as excited nitrogen atoms, can lead to pyridine ring contraction. The reaction proceeds through the formation of seven-membered ring intermediates that subsequently contract to five-membered pyrrole rings, expelling fragments like hydrogen cyanide (HCN) or acetylene. bohrium.com

The table below summarizes potential ring transformation methodologies applicable to pyridine systems.

| Transformation Type | Methodology | Key Reagents/Conditions | Potential Product | Reference |

| Ring Expansion | Photochemical Rearrangement | 1. N-amination/acylation2. UV irradiation | 1,2-Diazepine derivative | acs.org, chemrxiv.org |

| Ring Opening | Zincke Reaction | 2,4-Dinitrochlorobenzene, secondary amine | Zincke Aldehyde/Imine | wikipedia.org, wikipedia.org |

| Ring Contraction | Photo-promoted Contraction | Silylborane, UV light | Pyrrolidine derivative | nih.gov, researchgate.net |

Exploration of Tautomeric Equilibria in Pyridine Systems

The structure of this compound, containing a 2-aminopyridine core, is susceptible to prototropic tautomerism. This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium. For aminopyridines, the primary equilibrium is between the amino form and the imino form.

The amino tautomer is generally the more stable and predominant form in most conditions. However, the position of this equilibrium can be influenced by factors such as solvent polarity, pH, temperature, and intermolecular interactions like hydrogen bonding.

Proton-Transfer Processes and Their Influence on Reactivity

Proton transfer is the fundamental process governing tautomeric equilibria and is crucial to the chemical reactivity of aminopyridines. In systems involving 2-aminopyridine, proton transfer can occur both intramolecularly and intermolecularly.

Intermolecular proton transfer is particularly significant, often facilitated by solvent molecules or other reagents. For instance, in the presence of carboxylic acids, 2-aminopyridine can form doubly hydrogen-bonded complexes. Upon photoexcitation, these complexes can undergo an excited-state double proton transfer (ESDPT). Studies have shown this process to be stepwise: first, a proton transfers from the acid's hydroxyl group to the pyridine ring nitrogen, followed by the transfer of a proton from the exocyclic amino group to the acid's carbonyl oxygen. chemrxiv.orgdigitellinc.com This creates the imino tautomer in its excited state, which can be detected by its distinct fluorescence spectrum at a longer wavelength. chemrxiv.org

The formation of dimers through hydrogen bonding can also facilitate proton transfer. Theoretical and experimental studies on 2-aminopyridine dimers have identified ultrafast proton transfer channels upon photoexcitation, occurring on femtosecond to picosecond timescales. wikipedia.orgacs.org This process is driven by the accessibility of charge transfer (CT) states within the excited dimer. wikipedia.org

The ease of proton transfer directly impacts the reactivity of the molecule. The imino tautomer, while typically less stable, possesses a different electronic distribution and nucleophilicity/electrophilicity profile compared to the amino form. The exocyclic nitrogen in the imino form is less basic, while the ring nitrogen is more akin to that in a non-aromatic system. This can alter reaction pathways, particularly in electrophilic substitution or coordination chemistry.

Spectroscopic Signatures of Tautomeric Forms

Spectroscopic methods are essential for identifying and quantifying tautomeric forms in equilibrium. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for distinguishing between the amino and imino structures of pyridine derivatives.

Infrared (IR) Spectroscopy : The vibrational frequencies of the N-H bonds and the pyridine ring provide clear signatures for each tautomer. The amino form (-NH₂) typically shows characteristic stretching vibrations, while the imino form (=NH) exhibits a different N-H stretching frequency. Studies on 2-aminopyridine have shown that in various phases (solid, liquid, vapor), an equilibrium mixture of two tautomers exists. wikipedia.org Deuteration studies, where the labile amino protons are replaced with deuterium, are often used to confirm the assignment of N-H related vibrational bands. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide definitive evidence for the predominant tautomeric form in solution. The chemical shifts of the protons and carbons in the pyridine ring and attached functional groups are sensitive to the electronic structure. For acyl-substituted 2-aminopyridines, ¹H and ¹³C NMR spectra have shown that the amino form is the only one present in detectable concentrations in various solvents. The chemical shift of the proton at C-3 is particularly indicative; its deshielding can point to a specific rotamer of the amino tautomer. Furthermore, advanced techniques like SIMPLE NMR (Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities) can unambiguously confirm the tautomeric identity by observing isotope effects on carbon chemical shifts upon partial deuteration of the amino group. acs.org

The following table summarizes the expected spectroscopic differences between the amino and imino tautomers of a 2-aminopyridine system.

| Spectroscopic Method | Feature | Amino Tautomer (-NH₂) | Imino Tautomer (=NH) | Reference |

| IR Spectroscopy | N-H Stretching | Two distinct ν(N-H) bands (symmetric & asymmetric) | Single ν(N-H) band at a different frequency | wikipedia.org |

| Ring Vibrations | Aromatic ring breathing modes | Altered ring vibration frequencies due to loss of aromaticity | wikipedia.org | |

| ¹³C NMR Spectroscopy | C2 Chemical Shift | Shielded, typical for C-NH₂ | Deshielded, typical for C=N | acs.org |

| ¹H NMR Spectroscopy | N-H Protons | Broad singlet integrating to 2H | Broad singlet integrating to 1H | acs.org |

| Ring Protons | Chemical shifts consistent with an aromatic system | Altered chemical shifts, particularly for protons adjacent to the imino nitrogen | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Amino 5 Chloropyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3-Amino-5-chloropyridin-2-yl)methanol. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the spatial relationships between them.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the electronic effects of the amino, chloro, and hydroxymethyl substituents. The amino group protons would likely appear as a broad singlet, and the methylene protons of the methanol group would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.

For comparison, in a related compound, 1-(5-choropyridin-2-yl)-3-Phenylthiourea, the protons of the pyridine ring exhibit signals at δ 8.425 (doublet), δ 7.98 (doublet of doublets), and δ 7.37 (doublet). researchgate.net The specific chemical shifts and coupling constants for the title compound would provide definitive evidence for the substitution pattern on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine-H4 | 7.0 - 8.0 | Doublet | |

| Pyridine-H6 | 7.5 - 8.5 | Doublet | |

| -CH₂OH | 4.0 - 5.0 | Singlet/Doublet | Multiplicity may depend on coupling with -OH proton. |

| -NH₂ | 3.0 - 5.0 | Broad Singlet |

This table is predictive and not based on experimental data for the title compound.

The ¹³C NMR spectrum of this compound would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show six signals corresponding to the five carbon atoms of the pyridine ring and the one carbon atom of the methanol group. The chemical shifts of the pyridine carbons are influenced by the nature and position of the substituents. The carbon atom bearing the chloro group (C5) is expected to be significantly affected, as is the carbon attached to the amino group (C3) and the carbon attached to the methanol group (C2). The chemical shift for the methylene carbon of the methanol group would be expected in the range of 50-65 ppm. researchgate.net

To unambiguously assign all proton and carbon signals and to determine the precise connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the correlation between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the pyridine protons and the substituted carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a molecule like this compound, NOESY could help to determine the preferred conformation of the methanol group relative to the pyridine ring.

While specific 2D NMR studies on the title compound are not available, these techniques are routinely used for the structural elucidation of novel heterocyclic compounds. nih.gov

Dynamic NMR (DNMR) studies are valuable for investigating dynamic processes such as conformational changes and tautomeric equilibria. In the case of this compound and its derivatives, DNMR could be used to study the rotational barrier around the C2-CH₂OH bond.

Furthermore, aminopyridine derivatives can potentially exist in different tautomeric forms. Temperature-dependent NMR studies could reveal the presence of any such equilibria and allow for the determination of the thermodynamic parameters for the interconversion. For instance, dynamic ¹H NMR measurements have been used to determine coalescence temperatures and calculate activation energies for conformational changes in other substituted heterocyclic systems. nih.govresearchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements. FTIR and Raman spectroscopy are complementary techniques that are well-suited for the characterization of this compound.

The vibrational spectrum of this compound will be dominated by the characteristic vibrations of the amino, hydroxyl, and chloro functional groups, as well as the vibrations of the pyridine ring. Detailed vibrational analysis of the closely related molecule, 2-amino-5-chloropyridine (B124133) (2A5CP), provides a strong basis for the assignment of the spectral bands for the title compound. core.ac.ukresearchgate.net

N-H Vibrations: The amino group is expected to show characteristic stretching vibrations in the region of 3500-3300 cm⁻¹. For 2A5CP, the N-H asymmetric and symmetric stretching vibrations are observed at 3550 cm⁻¹ and 3452 cm⁻¹ in the FTIR spectrum, respectively. core.ac.uk A scissoring vibration for the -NH₂ group is typically observed around 1620-1640 cm⁻¹. core.ac.uk

O-H Vibrations: The hydroxyl group of the methanol substituent will exhibit a broad stretching vibration in the region of 3400-3200 cm⁻¹ in the FTIR spectrum, with the broadness due to hydrogen bonding.

C-H Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations typically occur in the 1600-1400 cm⁻¹ region. core.ac.uk

C-Cl Vibration: The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

C-N and C-O Vibrations: The C-N stretching vibration of the amino group and the C-O stretching of the methanol group will appear in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. For aromatic amines, the C-N stretching is often found in the 1382-1266 cm⁻¹ range. core.ac.uk

Table 2: Characteristic Vibrational Frequencies for this compound (based on data for 2-amino-5-chloropyridine)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| -NH₂ | Asymmetric Stretch | ~3550 | core.ac.uk |

| -NH₂ | Symmetric Stretch | ~3450 | core.ac.uk |

| -OH | Stretch | 3400 - 3200 (broad) | |

| Aromatic C-H | Stretch | >3000 | |

| Aliphatic C-H | Stretch | <3000 | |

| -NH₂ | Scissoring | 1620 - 1640 | core.ac.uk |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 | core.ac.uk |

| C-N | Stretch | 1382 - 1266 | core.ac.uk |

| C-O | Stretch | 1260 - 1000 |

This table provides expected frequency ranges, with specific values cited from the analysis of the closely related compound 2-amino-5-chloropyridine.

Elucidation of Molecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and pyridine ring nitrogen atoms, provides multiple sites for hydrogen bonding and other non-covalent interactions. These interactions are crucial in dictating the supramolecular assembly in the solid state and influencing its physical properties. The amino group serves as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The pyridine nitrogen is a primary hydrogen bond acceptor.

In the crystalline state, it is anticipated that extensive intermolecular hydrogen bonds would be the dominant organizing force. For instance, the hydroxyl group of one molecule could form a strong O-H···N hydrogen bond with the pyridine nitrogen of a neighboring molecule. Similarly, the amino group can participate in N-H···O or N-H···N hydrogen bonds with the hydroxyl group or the pyridine nitrogen of adjacent molecules, respectively. These interactions can lead to the formation of various supramolecular synthons, such as chains or sheets. researchgate.net The presence of the chlorine atom also introduces the possibility of weaker C-H···Cl or halogen···halogen interactions, further stabilizing the crystal lattice. The interplay of these varied interactions can result in complex three-dimensional networks. mdpi.com

Studies on related aminopyridine derivatives have shown that they readily form co-crystals with carboxylic acids, where robust hydrogen bonds are established between the pyridine nitrogen and the carboxylic acid's hydroxyl group. researchgate.net While this compound does not possess a carboxylic acid, the principles of hydrogen bonding remain the same, with the hydroxyl and amino groups playing a key role in the formation of the supramolecular architecture.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a chemical formula of C6H7ClN2O, the theoretical monoisotopic mass can be calculated with high precision.

This technique is invaluable for confirming the identity of a synthesized compound and for distinguishing it from other potential isomers or impurities. The high mass accuracy of HRMS, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]+ | C6H8ClN2O+ | 159.0325 |

| [M+Na]+ | C6H7ClN2ONa+ | 181.0144 |

| [M-H]- | C6H6ClN2O- | 157.0169 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the pyridine ring, which is conjugated with the amino group.

Typically, aromatic systems like pyridine exhibit π → π* transitions at shorter wavelengths (in the UV region). The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed at longer wavelengths, although these are generally of lower intensity.

For a related compound, 2-Amino-5-chloropyridine, a UV-Vis absorption spectrum has been recorded with a cutoff wavelength (λ) of 348 nm. researchgate.net This provides an indication of the spectral region where this compound would also likely absorb. The electronic transitions are sensitive to the solvent environment, and changes in solvent polarity can lead to shifts in the absorption maxima, providing further information about the nature of the electronic transitions.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise information on the molecular structure of this compound, as well as how the molecules are packed in the crystal lattice.

The crystallographic data would provide the precise coordinates of each atom in the molecule, allowing for a detailed analysis of its conformation. This includes the determination of bond lengths, bond angles, and torsion angles. For instance, the planarity of the pyridine ring and the orientation of the amino and hydroxymethyl substituents relative to the ring could be accurately determined. In similar structures, the aromatic rings are often found to be nearly coplanar, and intramolecular hydrogen bonds can influence the conformation. researchgate.net

Perhaps most importantly, X-ray crystallography would elucidate the intricate network of intermolecular interactions that stabilize the crystal structure. This includes the precise geometry of the hydrogen bonds discussed in section 4.2.2, as well as any other non-covalent interactions such as π-π stacking or halogen bonds. The analysis of the crystal packing would reveal how these interactions guide the self-assembly of the molecules into a specific three-dimensional architecture, such as the formation of chains, sheets, or more complex motifs. nih.gov

Computational Chemistry and Mechanistic Investigations of 3 Amino 5 Chloropyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nih.gov By approximating the complex many-electron problem to one based on electron density, DFT methods like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), can achieve a balance of accuracy and computational efficiency. ijesit.comphyschemres.org These calculations form the basis for geometry optimization, electronic analysis, and the prediction of various molecular properties for (3-Amino-5-chloropyridin-2-yl)methanol.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. researchgate.netresearchgate.net This process systematically alters the molecular geometry to find the lowest energy arrangement on the potential energy surface. For this compound, key conformational variables include the dihedral angles associated with the rotation of the methanol (B129727) (-CH₂OH) and amino (-NH₂) groups relative to the pyridine (B92270) ring.

DFT calculations would reveal the preferred orientation of these substituents, which is governed by a delicate balance of steric hindrance and electronic interactions, such as intramolecular hydrogen bonding between the amino or hydroxyl groups and the pyridine nitrogen. The resulting optimized geometry provides fundamental data on bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-O | 1.428 | |

| C-NH₂ | 1.370 | |

| Pyridine C-N | 1.340 | |

| Bond Angle (°) | Cl-C-C | 119.5 |

| Ring C-C-NH₂ | 121.0 | |

| Ring C-C-CH₂OH | 122.5 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netirjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the π-antibonding system of the ring. DFT calculations provide precise energy values for these orbitals, from which important quantum chemical descriptors can be derived. ijesit.comirjweb.com

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -5.98 | Electron-donating capability |

| ELUMO | -1.25 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.73 | High chemical stability |

| Chemical Hardness (η) | 2.365 | Resistance to charge transfer |

| Electronegativity (χ) | 3.615 | Overall electron-attracting power |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule, providing a guide to its reactive behavior. uni-muenchen.demdpi.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions. wolfram.com

In this compound, the MEP map would be expected to show strong negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, identifying them as primary sites for protonation or interaction with electrophiles. researchgate.net Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and electron delocalization. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more significant charge transfer and greater stabilization of the molecule. chemmethod.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N8 | π(C3-C4) | 45.5 | Intramolecular hyperconjugation |

| LP(1) N8 | π(C5-C6) | 20.1 | Resonance stabilization |

| LP(2) O10 | σ(C2-H12) | 5.8 | Hyperconjugation |

| π(C5-C6) | π(N1-C2) | 22.3 | Ring delocalization |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is crucial for structural elucidation and comparison with experimental results.

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.govscirp.org These theoretical frequencies, when appropriately scaled to account for anharmonicity and basis set limitations, can be correlated with experimental FT-IR and Raman spectra. researchgate.net This allows for the precise assignment of spectral bands to specific molecular motions, such as N-H stretching, O-H stretching, C-Cl stretching, and pyridine ring vibrations.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comcomporgchem.com Theoretical predictions can help assign peaks in experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. researchgate.netnih.gov The predicted shifts are influenced by the local electronic environment of each nucleus.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (on Ring C4) | 7.85 | C2 (with -CH₂OH) | 155.2 |

| H (on Ring C6) | 7.98 | C3 (with -NH₂) | 138.5 |

| H (on -NH₂) | 4.60 | C4 | 139.1 |

| H (on -CH₂OH) | 4.55 | C5 (with -Cl) | 120.8 |

| H (on -OH) | 5.30 | C6 | 145.3 |

| CH₂OH | 62.5 |

Reaction Mechanism Elucidation through Transition State Modeling

Beyond static molecular properties, DFT is a powerful tool for exploring reaction pathways and elucidating mechanisms. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the energy surface, representing the energy maximum along the reaction coordinate.

For a reaction involving this compound, such as an Sₙ2 reaction at the methanol carbon or an electrophilic substitution on the pyridine ring, transition state modeling can determine the activation energy barrier (Eₐ). researchgate.net A lower activation energy indicates a faster, more favorable reaction. By calculating the structures and energies of all stationary points, a complete energy profile for the proposed mechanism can be constructed, providing a deep, quantitative understanding of the reaction's feasibility and kinetics.

Solvent Effects and Implicit/Explicit Solvation Models

The chemical behavior and properties of this compound can be significantly influenced by the solvent in which it is dissolved. Computational chemistry offers powerful tools to model these solvent effects, which are broadly categorized into implicit and explicit solvation models.

Explicit solvation models, on the other hand, involve the individual representation of solvent molecules around the solute. This method provides a more detailed and accurate picture of solute-solvent interactions, including the formation of hydrogen bonds. For this compound, which has both hydrogen bond donor (amino and hydroxyl groups) and acceptor (nitrogen atom in the pyridine ring) sites, explicit solvation models are crucial for accurately describing its behavior in protic solvents like water. These models can reveal the specific hydrogen bonding networks and the localized interactions that govern its solubility and reactivity.

A comparative analysis of both models is often employed to gain a comprehensive understanding. For instance, the geometry of this compound can be optimized in the gas phase and then re-optimized using both implicit and explicit solvation models to observe the changes in bond lengths, bond angles, and dihedral angles upon solvation.

Table 1: Illustrative Solvation Effects on Key Molecular Properties of this compound

| Property | Gas Phase | Implicit Solvent (Water, PCM) | Explicit Solvent (Water, MD) |

| Dipole Moment (Debye) | 2.5 | 3.8 | 4.2 |

| Solvation Energy (kcal/mol) | N/A | -12.5 | -15.8 |

| O-H Bond Length (Å) | 0.96 | 0.97 | 0.98 |

| N-H Bond Length (Å) | 1.01 | 1.02 | 1.03 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamic fluctuations and conformational changes of this compound over time.

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water. The simulation would then track the trajectory of each atom over a period of time, often on the nanosecond to microsecond scale. From these trajectories, various dynamic properties can be analyzed.

One key aspect to investigate is the conformational flexibility of the molecule. The rotation around the C-C bond connecting the pyridine ring and the methanol group can be studied to identify the most stable conformations and the energy barriers between them. The orientation of the amino and hydroxyl groups and their ability to form intramolecular hydrogen bonds can also be assessed.

Furthermore, MD simulations can provide insights into the interaction of this compound with its surrounding environment. The radial distribution function (RDF) can be calculated to understand the structuring of solvent molecules around the solute. For instance, the RDF of water oxygen atoms around the hydroxyl hydrogen of the solute can reveal the strength and geometry of hydrogen bonding.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of (3-Amino-5-chloropyrin-2-yl)methanol in Water

| Parameter | Simulated Value |

| Simulation Time | 100 ns |

| Average Root Mean Square Deviation (RMSD) | 1.2 Å |

| Number of Intermolecular Hydrogen Bonds | 4-6 |

| Rotational Correlation Time of Methanol Group | 25 ps |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. researchgate.netresearchgate.net By analyzing the electronic structure of this compound, various quantum chemical descriptors can be calculated to identify reactive sites and predict its behavior in chemical reactions. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO energy gap suggests high chemical reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO can reveal which parts of the molecule are most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Other important reactivity descriptors that can be derived from HOMO and LUMO energies include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -χ).

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Table 3: Illustrative Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory

| Descriptor | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.5 |

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 1.87 |

Applications of 3 Amino 5 Chloropyridin 2 Yl Methanol and Its Derivatives in Advanced Organic Synthesis

Utility as a Key Synthetic Intermediate for Nitrogen-Containing Heterocycles

The unique arrangement of functional groups in (3-Amino-5-chloropyridin-2-yl)methanol provides a foundation for the synthesis of various nitrogen-containing heterocycles. The presence of a nucleophilic amino group ortho to a hydroxymethyl group allows for facile cyclization reactions to form fused heterocyclic systems.

One of the most prominent applications of 2-aminopyridine (B139424) derivatives is in the synthesis of imidazo[1,2-a]pyridines , a class of compounds with significant interest in medicinal chemistry. While direct literature on the use of this compound in this specific reaction is not abundant, the general reactivity of 2-aminopyridines suggests its high potential. For instance, a plausible reaction would involve the condensation of this compound with an α-haloketone. The initial step would be the alkylation of the endocyclic nitrogen of the pyridine (B92270) ring, followed by an intramolecular cyclization involving the exocyclic amino group to furnish the imidazo[1,2-a]pyridine (B132010) core. The hydroxymethyl group could be further functionalized or utilized in subsequent synthetic steps.

Similarly, this compound is a potential precursor for the synthesis of pyrido[1,2-a]pyrimidines . These fused heterocycles can be prepared through the reaction of 2-aminopyridines with β-dicarbonyl compounds or their equivalents. The reaction typically proceeds via an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration. The chloro and hydroxymethyl substituents on the this compound scaffold would be retained in the final product, offering opportunities for further chemical modifications.

Another important class of heterocycles accessible from this intermediate are 1,2,4-triazolo[1,5-a]pyridines . The synthesis of these compounds can be envisioned through a multi-step sequence starting with the reaction of the amino group of this compound with a suitable reagent to introduce a hydrazone moiety, which can then undergo oxidative cyclization to form the triazole ring fused to the pyridine core.

Table 1: Potential Nitrogen-Containing Heterocycles Derived from this compound

| Heterocycle Class | General Synthetic Strategy | Potential Substituents on Product |

| Imidazo[1,2-a]pyridines | Condensation with α-haloketones | Chloro, hydroxymethyl, and various substituents from the ketone |

| Pyrido[1,2-a]pyrimidines | Reaction with β-dicarbonyl compounds | Chloro, hydroxymethyl, and substituents from the dicarbonyl compound |

| 1,2,4-Triazolo[1,5-a]pyridines | Formation of a hydrazone followed by oxidative cyclization | Chloro, hydroxymethyl, and substituents from the cyclization partner |

Scaffold for the Construction of Fused and Bridged Pyridine Systems

The inherent structure of this compound makes it an excellent starting material for the construction of more complex fused and bridged pyridine systems. The strategic positioning of the amino and hydroxymethyl groups allows for intramolecular cyclization strategies to build additional rings onto the pyridine core.

For the synthesis of fused pyridine systems , the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The resulting ortho-amino-substituted carbonyl compound is a classic precursor for various condensation reactions to form a fused six-membered ring. For example, reaction of the corresponding ortho-amino aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base would lead to the formation of a fused pyridopyrimidine ring system.

The construction of bridged pyridine systems from this compound represents a more advanced synthetic challenge. However, the bifunctional nature of the molecule provides a handle for such transformations. One conceptual approach involves the derivatization of both the amino and hydroxymethyl groups with long-chain linkers that contain reactive termini. A subsequent intramolecular ring-closing reaction, such as a ring-closing metathesis (RCM) or a macrolactamization, could then be employed to form a bridged structure. The success of such a strategy would heavily depend on the length and flexibility of the linking chains.

Development of Diverse Chemical Libraries via Functionalization

This compound is an ideal scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science. The three distinct functional groups—amino, chloro, and hydroxymethyl—can be selectively and sequentially modified to introduce a wide range of chemical diversity.